molecular formula C8H6BrN3 B1438998 7-Bromo-6-methylpyrido[2,3-b]pyrazine CAS No. 857203-29-3

7-Bromo-6-methylpyrido[2,3-b]pyrazine

Cat. No.: B1438998
CAS No.: 857203-29-3
M. Wt: 224.06 g/mol
InChI Key: YVYIJVDABCQHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heterocyclic Architecture of Pyrido[2,3-b]pyrazine

The pyrido[2,3-b]pyrazine core represents a fused bicyclic heterocyclic system composed of a pyridine ring fused to a pyrazine ring through the 2,3-positions. This structural motif belongs to the broader family of diazanaphthalenes, specifically classified as 1,4,5-triazanaphthalene due to the presence of three nitrogen atoms within the fused ring system. The fundamental architecture exhibits a planar or near-planar configuration, with the pyridine and pyrazine rings maintaining coplanarity that facilitates extended conjugation across the entire molecular framework.

Crystallographic analysis of related pyrido[2,3-b]pyrazine derivatives has demonstrated that the fused ring system typically exhibits minimal deviation from planarity, with dihedral angles between the constituent rings ranging from 1.33 to 8.78 degrees depending on substitution patterns. The pyrido[2,3-b]pyrazine scaffold possesses a molecular formula of carbon seven hydrogen five nitrogen three (C7H5N3) in its unsubstituted form, with a molecular weight of 131.13 grams per mole. The heterocyclic architecture provides multiple sites for functionalization, including positions 2, 3, 6, 7, and 8, each offering distinct electronic environments for substituent attachment.

The nitrogen atoms within the pyrido[2,3-b]pyrazine core occupy specific positions that influence the overall electronic distribution and reactivity profile of the system. The pyrazine ring contributes two nitrogen atoms at positions 1 and 4, while the pyridine ring provides an additional nitrogen atom at position 5 of the fused system. This arrangement creates a highly electronegative framework that can participate in various intermolecular interactions, including hydrogen bonding and π-π stacking interactions that influence both solid-state packing and solution-phase behavior.

Substituent Effects: Bromine (Position 7) and Methyl (Position 6) Functionalization

The introduction of bromine at position 7 and methyl at position 6 of the pyrido[2,3-b]pyrazine core significantly modifies the electronic and steric properties of the parent heterocycle. The bromine substituent, with its substantial atomic radius and high electronegativity (2.96 on the Pauling scale), introduces both electronic and steric perturbations to the molecular system. According to Hammett substituent constants, bromine exhibits a para-sigma value of 0.23 and meta-sigma value of 0.39, indicating moderate electron-withdrawing character. This electron-withdrawing effect influences the electron density distribution throughout the pyrido[2,3-b]pyrazine ring system, particularly affecting the adjacent carbon centers and nitrogen atoms.

The methyl group at position 6 provides contrasting electronic effects compared to the bromine substituent. Methyl groups are characterized by electron-donating properties, with Hammett para-sigma and meta-sigma values of -0.17 and -0.07, respectively. This electron-donating character partially counterbalances the electron-withdrawing influence of the bromine atom, creating a unique electronic environment within the fused heterocyclic system. The methyl substituent also introduces steric bulk that can influence molecular conformation and intermolecular interactions, particularly in crystal packing arrangements and solution-phase aggregation behavior.

Nuclear magnetic resonance spectroscopic analysis has provided detailed insights into the substituent effects on the pyrido[2,3-b]pyrazine framework. The presence of the methyl group typically appears as a singlet in the range of 2.5 to 3.0 parts per million in proton nuclear magnetic resonance spectra, while the bromine substitution induces characteristic deshielding effects on adjacent aromatic protons. The combined influence of both substituents creates a distinctive spectroscopic fingerprint that facilitates structural identification and characterization of 7-bromo-6-methylpyrido[2,3-b]pyrazine derivatives.

Substituent Position Electronic Effect Hammett σ (para) Hammett σ (meta) Steric Parameter
Bromine 7 Electron-withdrawing 0.23 0.39 Large
Methyl 6 Electron-donating -0.17 -0.07 Medium

Electronic and Steric Implications of the Fused Ring System

Density functional theory calculations have revealed significant electronic implications arising from the fused ring architecture and substituent pattern of this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are substantially influenced by the presence of both the bromine and methyl substituents. Computational studies using the B3LYP/6-31G(d,p) level of theory have demonstrated that the energy gap between frontier molecular orbitals typically ranges from 3.4 to 4.7 electron volts for pyrido[2,3-b]pyrazine derivatives, with specific substitution patterns significantly affecting these values.

The electronic distribution within this compound exhibits characteristic patterns that reflect the influence of both substituents on the parent heterocyclic framework. The highest occupied molecular orbital is generally distributed across the entire fused ring system, with notable contributions from the nitrogen lone pairs and the aromatic carbon framework. Conversely, the lowest unoccupied molecular orbital shows preferential localization on the electron-deficient regions of the molecule, particularly those influenced by the electron-withdrawing bromine substituent.

Molecular electrostatic potential calculations have provided additional insights into the electronic implications of the substitution pattern. These calculations reveal that the most electropositive regions of the molecule are associated with the carbon centers adjacent to the nitrogen atoms, while the most electronegative regions correspond to the nitrogen centers themselves. The bromine substituent creates a localized region of electron density depletion, while the methyl group contributes to increased electron density in its immediate vicinity.

The steric implications of the fused ring system extend beyond simple geometric considerations to influence molecular recognition events and intermolecular interactions. Crystal structure analyses of related compounds have demonstrated that the combination of bromine and methyl substituents can significantly affect molecular packing arrangements in the solid state. The bromine atom, with its substantial van der Waals radius of approximately 1.85 Angstroms, can participate in halogen bonding interactions that influence crystal packing motifs and intermolecular association patterns.

Electronic Property Calculated Value Computational Method Reference
Energy Gap 3.4-4.7 eV B3LYP/6-31G(d,p)
Dipole Moment Variable B3LYP/6-31G(d,p)
Ionization Energy Calculated from HOMO DFT Methods
Electron Affinity Calculated from LUMO DFT Methods

The combined electronic and steric effects of the bromine and methyl substituents create a unique molecular environment that influences the chemical reactivity and biological activity profile of this compound. These structural features contribute to the compound's potential utility in various applications, including pharmaceutical development and materials science, where the specific combination of electronic properties and steric characteristics can be leveraged for targeted molecular recognition and binding events.

Properties

IUPAC Name

7-bromo-6-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYIJVDABCQHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652840
Record name 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857203-29-3
Record name 7-Bromo-6-methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation of Pyrido[2,3-b]pyrazine Scaffold

The pyrido[2,3-b]pyrazine core is typically constructed via condensation reactions involving pyrazine-2,3-diamine derivatives and suitably functionalized ketones or aldehydes. For instance, condensation of 2,3-diaminopyridine derivatives with α-brominated ketones under mild basic conditions (e.g., sodium bicarbonate in 2-propanol at 80°C) can yield the pyrido[2,3-b]pyrazine ring system with substitution at desired positions.

Regioselective Bromination at Position 7

Detailed Synthetic Procedure Example

A representative synthetic sequence adapted for 7-bromo-6-methylpyrido[2,3-b]pyrazine may proceed as follows:

Step Reactants/Conditions Description
1 2,3-diaminopyridine + α-bromoketone Condensation in 2-propanol with sodium bicarbonate at 80°C to form 6-methylpyrido[2,3-b]pyrazine core
2 Bromination with NBS or Br₂ in DMF Electrophilic bromination at position 7 at 0–25°C
3 Purification Recrystallization or chromatographic purification to isolate this compound

Reaction Optimization and Monitoring

  • Temperature Control: Maintaining low temperatures during bromination minimizes side reactions such as di-bromination.
  • Solvent Choice: Aprotic solvents like DMF or acetonitrile are preferred to maintain stability and solubility of intermediates.
  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to monitor reaction progress and detect side products.

Characterization Techniques

Comparative Data Table of Synthetic Parameters

Parameter Typical Conditions Notes
Core formation 2-propanol, NaHCO₃, 80°C Mild basic conditions to form scaffold
Bromination agent N-bromosuccinimide (NBS) or Br₂ Electrophilic substitution at 0–25°C
Solvent for bromination DMF or DCM Polar aprotic solvents preferred
Reaction time 2–6 hours Monitored by TLC and LC-MS
Purification Recrystallization or column chromatography To isolate pure product

Research Findings and Notes

  • The regioselectivity of bromination is influenced by the methyl substituent’s electronic effects, favoring bromination at position 7 over other ring positions.
  • Low-temperature bromination minimizes formation of dibromo or over-substituted byproducts.
  • The methyl group can be introduced either prior to or after bromination depending on synthetic convenience and availability of intermediates.
  • Stability studies indicate that the compound is sensitive to acidic and highly polar solvents, which can lead to debromination or oxidation; thus, aprotic solvents are recommended for storage and reaction media.
  • Analogous pyrido[2,3-b]pyrazine derivatives have been synthesized and characterized with similar methods, confirming the robustness of these preparation strategies.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the bromine atom or other functional groups present in the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with various substituents at the bromine position.

Scientific Research Applications

Chemistry

In the field of chemistry, 7-Bromo-6-methylpyrido[2,3-b]pyrazine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel materials and reagents used in organic synthesis .

Biology

The compound exhibits significant biological activities, making it a subject of interest in pharmacological studies:

  • Antimicrobial Activity : Research indicates that this compound can inhibit microbial growth by disrupting metabolic pathways in bacteria .
  • Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, such as K562 (a leukemia cell line), with an IC50 value of approximately 25 μM. The mechanism involves cell cycle arrest and modulation of apoptotic proteins .
CompoundCell LineIC50 (μM)Mechanism of Action
This compoundK56225Induces apoptosis via cell cycle arrest
Similar DerivativeK56225Induces apoptosis and cell cycle arrest

Medicine

In medicinal chemistry, ongoing research is exploring the potential of this compound as a pharmaceutical intermediate. Its ability to interact with specific enzymes and receptors positions it as a candidate for drug discovery aimed at treating various diseases .

Case Studies and Research Findings

Recent studies have highlighted the versatility of this compound in various applications:

  • A study published in Natural Products reviewed pyrazine hybrids and their biological activities, noting that compounds similar to this compound showed promising results against cancer cells by inducing apoptosis and inhibiting kinase activity .
  • Another investigation focused on its role as an antimicrobial agent demonstrated effective inhibition against several bacterial strains through disruption of their metabolic processes .

Mechanism of Action

7-Bromo-6-methylpyrido[2,3-b]pyrazine is similar to other brominated pyridopyrazines, such as 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine. These compounds share structural similarities but differ in their substitution patterns and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the presence of the bromine atom, which influences its reactivity and applications.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

  • 7-Bromo-6-iodo-2,3-diphenylpyrido[2,3-b]pyrazine (4b) : Replacing the methyl group with iodine at position 6 drastically reduces synthesis yield (5% vs. 62–71% for other halogenated analogs) due to steric and electronic challenges .
  • 8-Bromo-7-iodopyrido[3,4-b]pyrazine (3b) : Positional isomerism (pyrazine fused at [3,4-b] vs. [2,3-b]) alters reactivity, yielding 67% with iodine at position 7 .
  • 7-Bromo-6-chloropyrido[2,3-b]pyrazine : Chlorine substitution at position 6 may enhance electrophilicity compared to methyl, influencing downstream cross-coupling reactions .

Electronic and Photophysical Properties

  • Pyrido[2,3-b]pyrazine derivatives with donor moieties: Dihedral angles between donor (D) and acceptor (A) units range from 30°–80°, with smaller angles (e.g., 30°) reducing the singlet-triplet energy gap (ΔEST) to 0.01–0.23 eV, enabling thermally activated delayed fluorescence (TADF) .
  • Methyl vs. phenyl substituents: Methyl groups may reduce steric hindrance compared to bulkier phenyl donors, improving charge transfer efficiency in OLEDs .

Kinase Inhibition

  • 5H-Pyrrolo[2,3-b]pyrazine derivatives: Exhibit IC50 values in the nanomolar range for FGFR1 (e.g., compound 9e: 38 nM for p38α MAP kinase) .
  • Thieno[2,3-b]pyrazine derivatives: Demonstrated antitumor activity in human cell lines, though specific data for the target compound remain unexplored .
  • 3-Nitrophenylpyrido[2,3-b]pyrazine (6n) : Potent dual cholinesterase inhibitor (IC50 = 0.466 µM for AChE; 1.89 µM for BChE) .

Biological Activity

7-Bromo-6-methylpyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a bromine atom and a methyl group in its structure, has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrN3C_8H_8BrN_3, with a molecular weight of approximately 224.06 g/mol. Its unique bicyclic structure includes both pyridine and pyrazine rings, which contribute to its chemical reactivity and biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The bromine substituent enhances its reactivity, allowing it to modulate various biochemical pathways, which can lead to therapeutic effects in different biological contexts .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its antibacterial effects against clinically isolated strains, compounds related to the pyrido[2,3-b]pyrazine family have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures demonstrated MIC values as low as 6.25 mg/mL against resistant strains of Salmonella Typhi .
  • Synergistic Effects : In combination with other antibiotics, this compound has shown enhanced efficacy against resistant bacterial strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Notably:

  • Inhibition of Cancer Cell Proliferation : Studies have reported IC50 values indicating potent inhibitory activity against various cancer cell lines:
    • MCF-7 (breast cancer): IC50 values around 9.1 μM .
    • BEL-7402 (liver cancer): IC50 values as low as 10.74 μM .
  • Mechanisms of Action : The compound's ability to induce apoptosis in cancer cells has been noted, suggesting a potential pathway for therapeutic application .

Table 1: Summary of Biological Activities

Activity Cell Line/Organism IC50/MIC Value Reference
AntibacterialSalmonella TyphiMIC = 6.25 mg/mL
AnticancerMCF-7IC50 = 9.1 μM
AnticancerBEL-7402IC50 = 10.74 μM
Anti-inflammatoryTNF-alpha secretionReduced secretion

Case Study: Anticancer Activity

A comprehensive study focused on the anticancer activity of various pyrido[2,3-b]pyrazine derivatives highlighted the potential of this compound in inhibiting tumor growth through apoptosis induction in BEL-7402 cells. The study utilized flow cytometry and fluorescence staining to demonstrate the compound's efficacy in promoting cell death in cancerous cells while sparing normal cells .

Q & A

Q. What are the challenges in scaling up gram-scale synthesis while maintaining yield?

  • Answer: Optimize exotherm control (jacketed reactors for bromination) and catalyst recycling (Pd/C filtration). Continuous-flow systems improve mixing and reduce side reactions. Monitor purity at each stage via inline UV-Vis. Address solubility issues with DMF/water mixtures during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-6-methylpyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-Bromo-6-methylpyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.